molecular formula C13H16N2O4 B14475080 5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,10,11,11a-hexahydro-3,8-dihydroxy-7-methoxy-, (3R-cis)- CAS No. 72274-97-6

5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,10,11,11a-hexahydro-3,8-dihydroxy-7-methoxy-, (3R-cis)-

Cat. No.: B14475080
CAS No.: 72274-97-6
M. Wt: 264.28 g/mol
InChI Key: RGLHUTLVRQIRSK-JVXZTZIISA-N
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Description

5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,10,11,11a-hexahydro-3,8-dihydroxy-7-methoxy-, (3R-cis)- is a complex organic compound belonging to the class of pyrrolobenzodiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, characterized by a fused pyrrole and benzodiazepine ring system, contributes to its distinct chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one derivatives typically involves multistep processes that include N-arylation, metal-catalyzed coupling processes, and multicomponent reactions . Key steps in the synthesis may involve the formation of the pyrrole ring, followed by the construction of the benzodiazepine core. Reaction conditions often include the use of catalysts such as palladium or copper, and reagents like aryl halides and amines .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound efficiently and cost-effectively while maintaining the desired chemical properties .

Chemical Reactions Analysis

Types of Reactions

5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds with different biological activities .

Mechanism of Action

The mechanism of action of 5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some derivatives may inhibit DNA synthesis in cancer cells, while others may modulate neurotransmitter activity in the brain .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolobenzodiazepines, such as:

Uniqueness

What sets 5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one derivatives apart is their unique combination of the pyrrole and benzodiazepine rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for a wide range of modifications and applications, making them valuable in both research and therapeutic contexts .

Properties

CAS No.

72274-97-6

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

(6aS,9R)-3,9-dihydroxy-2-methoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one

InChI

InChI=1S/C13H16N2O4/c1-19-11-4-8-9(5-10(11)16)14-6-7-2-3-12(17)15(7)13(8)18/h4-5,7,12,14,16-17H,2-3,6H2,1H3/t7-,12+/m0/s1

InChI Key

RGLHUTLVRQIRSK-JVXZTZIISA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)N3[C@@H](CC[C@H]3O)CN2)O

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3C(CCC3O)CN2)O

Origin of Product

United States

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